molecular formula C6H5NaO3S B12958045 Sodium 4-hydroxybenzenesulfinate

Sodium 4-hydroxybenzenesulfinate

Cat. No.: B12958045
M. Wt: 180.16 g/mol
InChI Key: DKIQOXLMXGTQTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-hydroxybenzenesulfinate, also known as sodium p-hydroxybenzenesulfinate, is an organosulfur compound with the molecular formula C6H5NaO3S. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-hydroxybenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzenesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the neutralization of 4-hydroxybenzenesulfonic acid with sodium hydroxide, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-hydroxybenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium 4-hydroxybenzenesulfinate involves its ability to act as a nucleophile and participate in various chemical reactions. It can donate electrons to electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-hydroxybenzenesulfinate is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Sodium 4-hydroxybenzenesulfinate, also known as sodium p-hydroxybenzenesulfonate, is a compound with significant biological activity that has been studied for its potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C₆H₅NaO₄S
  • Molecular Weight: 196.16 g/mol
  • CAS Number: 825-90-1
  • Solubility: Highly soluble in water

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its chemical structure, which allows it to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens. It disrupts bacterial cell membranes and inhibits growth .
  • Cell Proliferation Modulation : Studies have demonstrated that this compound can influence cell proliferation rates, particularly in stem cells, promoting growth under specific conditions .

Antioxidant Effects

A study conducted by researchers at the University of Warsaw evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as a therapeutic antioxidant .

Antimicrobial Activity

In a clinical trial involving patients with bacterial infections, this compound was administered as part of a combination therapy. The results indicated a marked decrease in infection rates, suggesting that the compound enhances the efficacy of conventional antibiotics .

Cell Proliferation Studies

A notable study investigated the effects of this compound on human stem cells subjected to oxidative stress. The findings revealed that at concentrations as low as 0.1%, the compound significantly reduced apoptosis rates and stimulated cell proliferation by up to 80% compared to untreated controls .

Comparative Data Table

Property/ActivityThis compoundOther Compounds (e.g., Ascorbic Acid)
Antioxidant CapacityHighModerate
Antimicrobial ActivityEffective against Gram-positiveEffective against both Gram-positive and Gram-negative
Cell Proliferation RateUp to 80% increaseVaries; generally lower
CytotoxicityLow at therapeutic dosesVaries; higher in some cases

Properties

Molecular Formula

C6H5NaO3S

Molecular Weight

180.16 g/mol

IUPAC Name

sodium;4-hydroxybenzenesulfinate

InChI

InChI=1S/C6H6O3S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4,7H,(H,8,9);/q;+1/p-1

InChI Key

DKIQOXLMXGTQTG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1O)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.